molecular formula C6H10O3S B15308856 3-Methanesulfonylcyclopentan-1-one

3-Methanesulfonylcyclopentan-1-one

Cat. No.: B15308856
M. Wt: 162.21 g/mol
InChI Key: BZTANLMBSJZGFK-UHFFFAOYSA-N
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Description

This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylcyclopentan-1-one typically involves the reaction of methanesulfonic acid with cyclopentanone under specific conditions. One common method includes the use of thionyl chloride as a reagent to facilitate the formation of the sulfone group. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer. The methanesulfonic acid is heated to 95°C, and thionyl chloride is added gradually over a period of four hours. The reaction mixture is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfone group to sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The sulfone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methanesulfonylcyclopentan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.

    Cyclopentanone: The parent compound without the sulfone group.

    Methanesulfonyl chloride: A related sulfonyl compound used in similar synthetic applications.

Uniqueness

3-Methanesulfonylcyclopentan-1-one is unique due to its combination of a cyclic structure and a sulfone group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired.

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

3-methylsulfonylcyclopentan-1-one

InChI

InChI=1S/C6H10O3S/c1-10(8,9)6-3-2-5(7)4-6/h6H,2-4H2,1H3

InChI Key

BZTANLMBSJZGFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCC(=O)C1

Origin of Product

United States

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